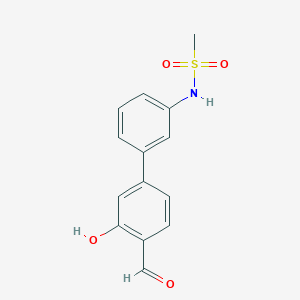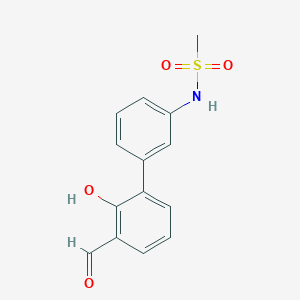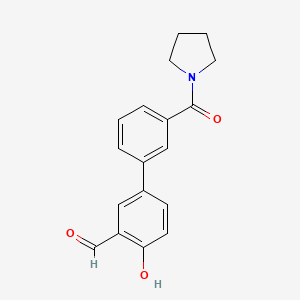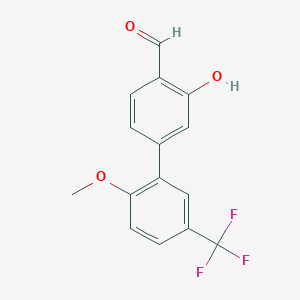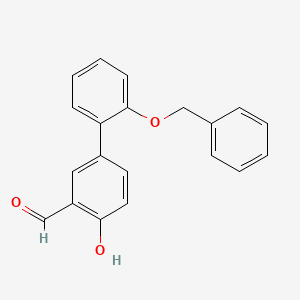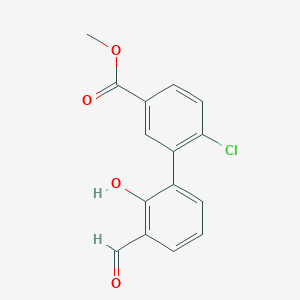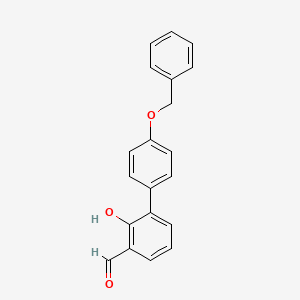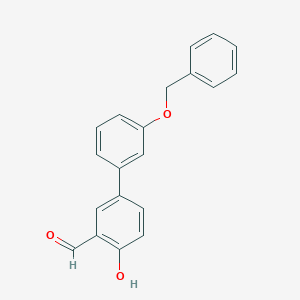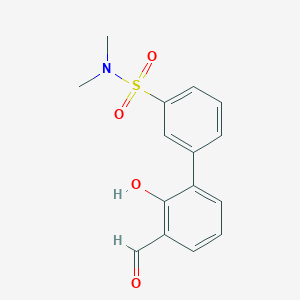
2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
Descripción general
Descripción
2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (2F4MTP95) is a phenolic compound with a variety of applications in the scientific research field. It is a colorless solid that is odorless and has a melting point of 94°C. 2F4MTP95 has been studied for its potential uses in organic synthesis, as a reagent for the synthesis of other compounds, and for its potential biological activities.
Aplicaciones Científicas De Investigación
2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been studied for its potential applications in the scientific research field. It has been used as a reagent in the synthesis of other compounds, such as piperidine derivatives and 2-aryl-4-methoxy-3-trifluoromethylphenols. It has also been used in the synthesis of a variety of other compounds, including heterocyclic compounds, organometallic compounds, and polymers. In addition, 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been studied for its potential biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal activities.
Mecanismo De Acción
The mechanism of action of 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is not yet fully understood. However, it is believed that 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% may act as a pro-drug, converting to an active form upon entering the body. This active form may then interact with various proteins and enzymes in the body, resulting in a variety of effects. For example, 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory mediators.
Biochemical and Physiological Effects
2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has anti-inflammatory, anti-bacterial, and anti-fungal activities. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory mediators. In addition, 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been shown to have antioxidant and anti-cancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize and purify. In addition, it has a low melting point, making it easy to store and handle. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and it is sensitive to light and heat.
Direcciones Futuras
There are several potential future directions for the study of 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%. These include further studies on its potential biological activities, including its anti-inflammatory, anti-bacterial, and anti-fungal activities. In addition, further studies could be conducted on its potential applications in the synthesis of other compounds, as well as its potential applications in the development of new drugs. Additionally, further studies could be conducted on its mechanism of action, as well as its potential toxicity and side effects.
Métodos De Síntesis
2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can be synthesized in a three-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethylphenol and formaldehyde in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a 1,2-diol intermediate. The second step involves the reaction of the 1,2-diol intermediate with a strong acid, such as sulfuric acid, to form 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%. The third step involves the purification of the 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% product by recrystallization.
Propiedades
IUPAC Name |
2-hydroxy-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-14-5-3-10(7-12(14)15(16,17)18)9-2-4-13(20)11(6-9)8-19/h2-8,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKDRYFPDFGQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685372 | |
| Record name | 4-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261890-41-8 | |
| Record name | [1,1′-Biphenyl]-3-carboxaldehyde, 4-hydroxy-4′-methoxy-3′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261890-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





